molecular formula C13H10N2O2S B239841 1-(Benzenesulfonyl)benzimidazole CAS No. 15728-43-5

1-(Benzenesulfonyl)benzimidazole

Cat. No.: B239841
CAS No.: 15728-43-5
M. Wt: 258.30 g/mol
InChI Key: YWBJNDLUMQNTOD-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)benzimidazole is a useful research compound. Its molecular formula is C13H10N2O2S and its molecular weight is 258.30 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds such as 1-(phenylsulfonyl)pyrrole have been used as building blocks in various organic syntheses

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . The impact of 1-(phenylsulfonyl)-1H-benzimidazole on these pathways and their downstream effects would need to be determined through detailed biochemical studies.

Pharmacokinetics

A related compound, sam-760, was predominantly metabolized by cyp3a (approximately 85%) in liver microsomes and recombinant cytochrome p450 (p450) isozymes . The impact of these properties on the bioavailability of 1-(phenylsulfonyl)-1H-benzimidazole would need to be evaluated in pharmacokinetic studies.

Properties

IUPAC Name

1-(benzenesulfonyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c16-18(17,11-6-2-1-3-7-11)15-10-14-12-8-4-5-9-13(12)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBJNDLUMQNTOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351438
Record name 1-(benzenesulfonyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15728-43-5
Record name 1-(benzenesulfonyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a novel synthetic route for 1-(phenylsulfonyl)-1H-benzimidazole?

A1: A recent study describes a new method to synthesize 1-(phenylsulfonyl)-1H-benzimidazole derivatives using a tin(II) chloride-promoted tandem reaction. [] This reaction involves the reduction, ammonolysis, condensation, and deamination of a nitrile and either 2-nitro-N-phenylbenzenesulfonamide or N-(2-nitrophenyl)benzenesulfonamide. This method is considered advantageous due to its operational simplicity, good functional group tolerance, and the use of readily available and inexpensive SnCl2/i-PrOH as the reagent. []

Q2: Are there any unintended products observed during the synthesis of 1-(phenylsulfonyl)-1H-benzimidazole?

A2: Interestingly, an attempt to synthesize 2-(2-benzyloxy-3-methoxyphenyl)-1-(phenylsulfonyl)-1H-benzimidazole from benzimidazole and benzenesulfonyl chloride resulted in the unexpected formation of (R) and (S) 1-(2-benzyloxy-3-methoxyphenyl)-2,2,2-trichloroethyl benzenesulfonate. [] This novel chiral compound was isolated as a single crystal and characterized using various spectroscopic techniques, including FTIR, HRMS, X-ray crystallography, and NMR. [] The mechanism behind this unexpected reaction is still under investigation.

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